7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate
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Overview
Description
2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-yl ester is a chemical compound with the molecular formula C11H16O3. It is known for its unique structure, which includes a 7-oxabicyclo[4.1.0]heptane ring system. This compound is used in various industrial applications, particularly in the production of polymers and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-yl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 7-oxabicyclo[4.1.0]hept-3-yl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various ester derivatives
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-yl ester has several scientific research applications:
Chemistry: Used as a monomer in polymerization reactions to produce specialty polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a building block in the synthesis of bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesive properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-yl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The unique 7-oxabicyclo[4.1.0]heptane ring system may also interact with specific enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 4-methyl-, 4-methyl-7-oxabicyclo[4.1.0]heptyl methyl ester
- Bis[(3,4-epoxycyclohexyl)methyl] adipate
- 2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Uniqueness
2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-yl ester is unique due to its specific ester linkage and the presence of the 7-oxabicyclo[4.1.0]heptane ring system. This structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the production of high-performance polymers and resins.
Properties
CAS No. |
125566-99-6 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H14O3/c1-6(2)10(11)12-7-3-4-8-9(5-7)13-8/h7-9H,1,3-5H2,2H3 |
InChI Key |
GDUZPNKSJOOIDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1CCC2C(C1)O2 |
Origin of Product |
United States |
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